4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile
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Overview
Description
4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications
Utility in Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of various heterocyclic compounds, demonstrating its versatility as an intermediate. For example, research by Mahmoud et al. (2007) explored the utility of nitriles in the synthesis of compounds such as pyrido[2,3-d]pyrimidines, thiazolo[3,2-a]pyridines, and pyrano[2,3-b]benzopyrrole, highlighting its role in creating complex structures with antimicrobial activity (Mahmoud et al., 2007).
Gas-phase Elimination Reactions
The compound has also been investigated in gas-phase elimination reactions, where its derivatives were studied for their reactivities and mechanisms, indicating its potential in synthetic organic chemistry and the study of reaction dynamics (Al-Awadi et al., 2001).
Antitumor Activity and DNA Binding
In the realm of biomedical research, derivatives of this compound have shown potential antitumor activity and DNA binding capabilities. For instance, Bera et al. (2021) synthesized a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrating in-vitro antitumor activity against U937 cancer cells, alongside DNA binding property and molecular docking study, suggesting its potential in therapeutic applications (Bera et al., 2021).
Electrochemical Applications
The compound's derivatives have been utilized in electrochemical applications as well. Lu et al. (2014) explored the electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrode, demonstrating its electrocatalytic activity for benzyl alcohol oxidation. This suggests its use in developing electrochemical sensors or catalysts (Lu et al., 2014).
Molecular Docking and Synthesis of Pyranopyrimidine Derivatives
Research into the synthesis of new thiazole/benzothiazole fused pyranopyrimidine derivatives for antiproliferative activity against various cancer cell lines, as conducted by Nagaraju et al. (2020), indicates the compound's relevance in medicinal chemistry for the development of cancer therapeutics (Nagaraju et al., 2020).
Mechanism of Action
Target of Action
The compound “4-(3-Oxo-3-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propyl)benzonitrile” contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . .
Mode of Action
Without specific information on the compound, it’s difficult to provide an accurate mode of action. Compounds with a pyrrolidine ring often interact with their targets through the nitrogen atom in the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to interact with a variety of biological targets and pathways .
Pharmacokinetics
Heterocyclic compounds like this one are often designed to optimize these properties .
Result of Action
Compounds with a pyrrolidine ring have been found to have a variety of biological effects, depending on their specific structure and targets .
Properties
IUPAC Name |
4-[3-oxo-3-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-11-14-3-1-13(2-4-14)5-6-16(21)20-9-7-15(12-20)22-17-19-8-10-23-17/h1-4,8,10,15H,5-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVUFIXRAOGUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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